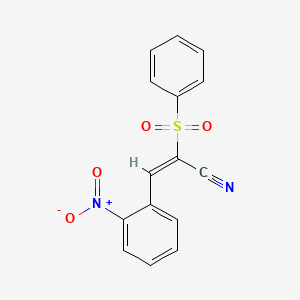

![molecular formula C18H20ClFN2O2S B5596486 1-(2-chloro-6-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5596486.png)

1-(2-chloro-6-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to "1-(2-chloro-6-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine" often involves multi-step chemical reactions that confirm the proposed structures of related metabolites. For instance, Ohtaka et al. (1989) synthesized compounds related to the metabolites of a cerebral vasodilator to confirm their structures through synthesis of authentic compounds (Ohtaka et al., 1989). Another example is the development of adenosine A2B receptor antagonists, where Borrmann et al. (2009) designed and synthesized a new series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, demonstrating the process of achieving high selectivity and affinity through structural modifications (Borrmann et al., 2009).

Molecular Structure Analysis

The analysis of the molecular structure is crucial for understanding the chemical behavior and reactivity of compounds. Studies like those by Sanjeevarayappa et al. (2015), which focused on the synthesis, characterization, and X-ray diffraction studies of related compounds, provide insight into the molecular geometry, bond angles, and potential for intermolecular interactions (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

The chemical reactions and properties of "1-(2-chloro-6-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine" derivatives can vary widely. The compound's reactivity, including its participation in nucleophilic and electrophilic reactions, its stability under different conditions, and its ability to undergo transformations such as oxidation, reduction, and hydrolysis, are of interest. For instance, Collins et al. (1992) developed a rapid synthesis method for N,N'-disubstituted piperazines, demonstrating the compound's versatility in chemical reactions (Collins et al., 1992).

Physical Properties Analysis

Physical properties, including melting point, boiling point, solubility in various solvents, and crystal structure, play a significant role in determining the compound's applicability in different fields. The study by Zhang et al. (2011) on "2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone" highlights the importance of crystal structure analysis in understanding the physical properties of such compounds (Zhang et al., 2011).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards different classes of reagents, stability under various chemical conditions, and the ability to form derivatives, are crucial for comprehensively understanding "1-(2-chloro-6-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine." Studies like those by Mella et al. (2001), which investigated the photochemistry of related quinolone antibiotics, provide insights into the chemical behavior of similar compounds under light exposure (Mella et al., 2001).

科学的研究の応用

Adenosine A2B Receptor Antagonists Development

A new series of compounds including 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, related to the chemical structure of interest, was synthesized to explore adenosine A2B receptor antagonism. These compounds demonstrated subnanomolar affinity and high selectivity for A2B receptors. Notably, specific derivatives showed potent antagonist activity, highlighting their potential for further pharmacological tool development and understanding receptor function (Borrmann et al., 2009).

Antibacterial Activities Exploration

Research into 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives has shown promising antibacterial activities. Novel compounds were designed, synthesized, and tested against various pathogens, revealing that specific derivatives exhibit significant antibacterial properties at certain concentrations. This suggests potential applications in developing new antibacterial agents (Wu Qi, 2014).

Metabolic Pathway Elucidation

The metabolism of benzylpiperazine derivatives, closely related to the compound , was investigated to understand their biotransformation in organisms. Identifying the metabolic pathways is crucial for drug development, ensuring safety and efficacy by understanding how compounds are processed in the body. Metabolites were synthesized and characterized, aiding in the elucidation of metabolic routes (Ohtaka et al., 1989).

Melanocortin-4 Receptor Ligands

The synthesis and study of piperazinebenzylamine derivatives, including compounds structurally akin to the focal chemical, aimed at exploring their potential as melanocortin-4 receptor ligands. Such research is pivotal in the development of treatments for disorders related to this receptor, indicating the versatility of these compounds in therapeutic applications (Tran et al., 2008).

特性

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methyl]-4-(4-methylphenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClFN2O2S/c1-14-5-7-15(8-6-14)25(23,24)22-11-9-21(10-12-22)13-16-17(19)3-2-4-18(16)20/h2-8H,9-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWKNXBUNMIIHDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-dimethylphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5596407.png)

![4-methoxy-6-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine](/img/structure/B5596413.png)

![2,6-difluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5596415.png)

![N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5596422.png)

![3-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-methylpyridazine](/img/structure/B5596436.png)

![2-methyl-N-(4-methylphenyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5596457.png)

![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]carbonyl}morpholine](/img/structure/B5596459.png)

![(3aS*,6aS*)-2-[(dimethylamino)carbonyl]-5-(4-phenoxybutyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5596465.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5596473.png)

![N-cyclopentyl-2-(1-oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)-N-(3-thienylmethyl)acetamide](/img/structure/B5596500.png)